molecular formula C9H9FOS2 B14770215 3-Fluoro-2,4-bis(methylthio)benzaldehyde

3-Fluoro-2,4-bis(methylthio)benzaldehyde

Cat. No.: B14770215
M. Wt: 216.3 g/mol
InChI Key: YZMATAGQKKNWLH-UHFFFAOYSA-N
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Description

3-Fluoro-2,4-bis(methylthio)benzaldehyde: is an organic compound with the molecular formula C9H9FOS2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and two methylthio groups at the second and fourth positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-bis(methylthio)benzaldehyde typically involves the introduction of the fluorine and methylthio groups onto a benzaldehyde precursor. One common method involves the nucleophilic aromatic substitution reaction, where a suitable fluorinated benzaldehyde is reacted with methylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,4-bis(methylthio)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom and methylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydride or potassium carbonate in dimethylformamide or dimethyl sulfoxide.

Major Products Formed:

    Oxidation: 3-Fluoro-2,4-bis(methylthio)benzoic acid.

    Reduction: 3-Fluoro-2,4-bis(methylthio)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Fluoro-2,4-bis(methylthio)benzaldehyde has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound’s structural features allow it to interact with biological molecules, making it a potential candidate for studying enzyme-substrate interactions and other biochemical processes.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the design of molecules with specific biological activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4-bis(methylthio)benzaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. The fluorine atom and methylthio groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity. The specific pathways and molecular targets involved depend on the context of its use and the nature of the interacting molecules.

Comparison with Similar Compounds

    3-Fluoro-2,4-dimethylbenzaldehyde: Similar structure but with methyl groups instead of methylthio groups.

    2,4-Difluoro-3-methylthio-benzaldehyde: Similar structure but with an additional fluorine atom and one methylthio group.

    3-Fluoro-4-methylthio-benzaldehyde: Similar structure but with only one methylthio group.

Uniqueness: 3-Fluoro-2,4-bis(methylthio)benzaldehyde is unique due to the presence of both fluorine and two methylthio groups, which impart distinct electronic and steric properties. These features can influence its reactivity, binding interactions, and overall chemical behavior, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H9FOS2

Molecular Weight

216.3 g/mol

IUPAC Name

3-fluoro-2,4-bis(methylsulfanyl)benzaldehyde

InChI

InChI=1S/C9H9FOS2/c1-12-7-4-3-6(5-11)9(13-2)8(7)10/h3-5H,1-2H3

InChI Key

YZMATAGQKKNWLH-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=C(C=C1)C=O)SC)F

Origin of Product

United States

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